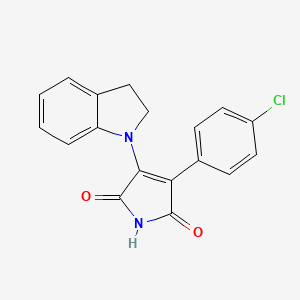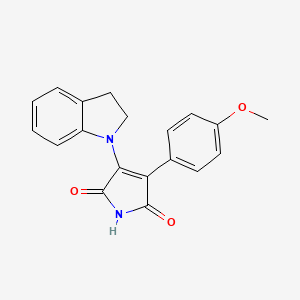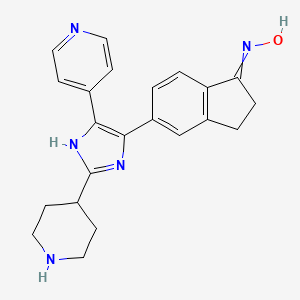![molecular formula C25H25FN6 B10755774 {4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-yl}-phenyl-amine](/img/structure/B10755774.png)
{4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-yl}-phenyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-236687: is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. It is known for its unique properties and interactions, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB-236687 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Processing: The intermediate is then processed through various chemical reactions, such as oxidation or reduction, to achieve the desired structure.
Final Synthesis: The final step involves refining the compound to achieve high purity and yield.
Industrial Production Methods: In an industrial setting, the production of SB-236687 is scaled up using large reactors and optimized reaction conditions to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and reducing costs.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: SB-236687 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
SB-236687 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: SB-236687 is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SB-236687 involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Uniqueness: SB-236687 stands out due to its unique chemical structure and versatile applications. Unlike other similar compounds, it has shown potential in a broader range of scientific research areas, making it a valuable subject of study.
Properties
Molecular Formula |
C25H25FN6 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)imidazol-4-yl]-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C25H25FN6/c1-31-15-12-21(13-16-31)32-17-28-23(18-7-9-19(26)10-8-18)24(32)22-11-14-27-25(30-22)29-20-5-3-2-4-6-20/h2-11,14,17,21H,12-13,15-16H2,1H3,(H,27,29,30) |
InChI Key |
DOJXCIZDAFPMQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Lithium;4-[4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-yl]oxybenzoate](/img/structure/B10755706.png)
![[4-(4-Benzo[1,3]dioxol-5-yl-5-pyridin-2-yl-1H-imidazol-2-yl)-phenyl]-methanol](/img/structure/B10755709.png)

![N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10755722.png)
![2-[3-(Trifluoromethyl)phenoxy]-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B10755726.png)
![4-[5-(2-Azanylpyrimidin-4-yl)-4-(4-fluorophenyl)imidazol-1-yl]cyclohexan-1-ol](/img/structure/B10755731.png)
![3-[(3-Chloro-4-Hydroxyphenyl)amino]-4-(3-Chlorophenyl)-1h-Pyrrole-2,5-Dione](/img/structure/B10755759.png)

![2-{4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamino}-ethanol](/img/structure/B10755773.png)
![4-[5-(4-Fluoro-phenyl)-3-(2,2,6,6-tetramethyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine](/img/structure/B10755780.png)
![[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-piperazin-1-ylmethanone;hydrochloride](/img/structure/B10755787.png)
![3-[(2-bromophenyl)methoxy]-5-[5-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]thiophene-2-carboxamide](/img/structure/B10755795.png)
